molecular formula C11H11F3N2O B1527204 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1183419-80-8

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1527204
CAS No.: 1183419-80-8
M. Wt: 244.21 g/mol
InChI Key: INWDICMYUFQTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a trifluoroethyl group, and a tetrahydroquinolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving the reaction of 2,2,2-trifluoroethylamine with appropriate quinoline derivatives under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst, such as palladium or platinum, under high temperature and pressure.

Industrial Production Methods: On an industrial scale, the production of this compound typically involves large-scale chemical reactors equipped with advanced control systems to maintain optimal reaction conditions. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies, such as enzyme inhibition assays and receptor binding studies.

Industry: The compound is utilized in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's binding affinity to certain receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Bis(2,2,2-trifluoroethyl)amino-4-(trifluoromethyl)-2(1H)-quinolinone

  • 2,2,2-Trifluoroethylamine

  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride

Uniqueness: 6-Amino-1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydroquinolin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its trifluoroethyl group, in particular, provides enhanced stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

6-amino-1-(2,2,2-trifluoroethyl)-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)6-16-9-3-2-8(15)5-7(9)1-4-10(16)17/h2-3,5H,1,4,6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWDICMYUFQTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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